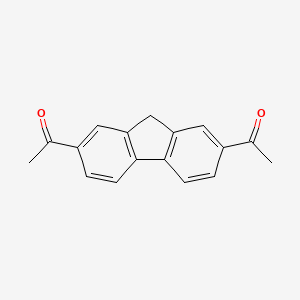

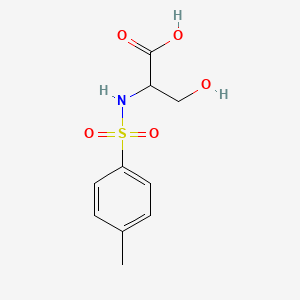

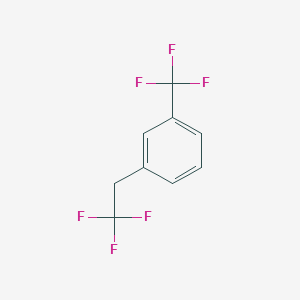

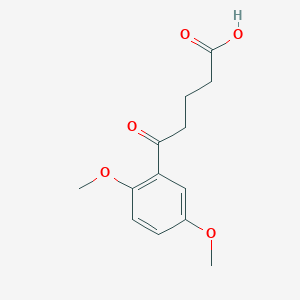

![molecular formula C8H6ClN3O2 B1296384 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid CAS No. 64068-07-1](/img/structure/B1296384.png)

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is a novel ligand-scaffold that has been identified in studies expanding the structural diversity of available ligands for the high-affinity GHB binding sites . It leads to analogues with relatively high affinity (Ki 0.19–2.19 μM) and >50 times selectivity for the [3H]NCS-382 over [3H]muscimol binding sites .

Molecular Structure Analysis

The molecular formula of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is C8H6ClN3O2 . The InChI string is InChI=1S/C8H6ClN3O2/c9-6-1-2-7-10-5 (3-8 (13)14)4-12 (7)11-6/h1-2,4H,3H2, (H,13,14) and the Canonical SMILES string is C1=CC (=NN2C1=NC (=C2)CC (=O)O)Cl .Physical And Chemical Properties Analysis

The molecular weight of 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid is 211.60 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The topological polar surface area is 67.5 Ų .Wissenschaftliche Forschungsanwendungen

Application 1: Fluorescence Imaging

- Specific Scientific Field : Biomedical Science and Biology .

- Summary of the Application : This compound has been used as a fluorescent probe for monitoring pH changes . Fluorescent probes based on organic small molecules play significant roles in biomedical science and biology as they are non-invasive, highly sensitive, and selective .

- Methods of Application or Experimental Procedures : The probe was used without further purification. B-R buffer/DMSO solution was used in all fluorescence experiments and left at room temperature for 10 min before measurement .

- Results or Outcomes : With the increasing of H+ concentration, the absorption of the probe at 285 nm increased dramatically while the absorption at 320 nm decreased and almost no change was observed when pH was higher than 6 . The probe shows extremely short response time (˂ 10 s) and high selectivity . Furthermore, the probe was successfully applied to detect intracellular H+ in yeast .

Application 2: pH Monitoring

- Specific Scientific Field : Biomedical Science and Biology .

- Summary of the Application : This compound has been used as a fluorescent probe for monitoring pH changes . Fluorescent probes based on organic small molecules play significant roles in biomedical science and biology as they are non-invasive, highly sensitive, and selective .

- Methods of Application or Experimental Procedures : The probe was used without further purification. B-R buffer/DMSO solution was used in all fluorescence experiments and left at room temperature for 10 min before measurement .

- Results or Outcomes : With the increasing of H+ concentration, the absorption of the probe at 285 nm increased dramatically while the absorption at 320 nm decreased and almost no change was observed when pH was higher than 6 . The probe shows extremely short response time (˂ 10 s) and high selectivity . Furthermore, the probe was successfully applied to detect intracellular H+ in yeast .

Application 3: TAK1 Kinase Inhibitor

- Specific Scientific Field : Medical Chemistry and Biochemistry .

- Summary of the Application : This compound has been used as a TAK1 kinase inhibitor . TAK1 kinase inhibitors have been widely used in medical chemistry and biochemistry because of their extensive biological and pharmacological activities .

- Methods of Application or Experimental Procedures : The inhibitor was used without further purification. Its structure was confirmed by 1H NMR and 13C NMR spectra .

- Results or Outcomes : The inhibitor has been shown to enhance the water solubility and metabolic stability of a drug and improve its bioavailability . Morpholines can also be used to enhance the receptor binding affinity of a drug by engaging in additional hydrogen-bonding interactions with the protein target .

Eigenschaften

IUPAC Name |

2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c9-6-1-2-7-10-5(3-8(13)14)4-12(7)11-6/h1-2,4H,3H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMOMJMMXKDFINU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN2C1=NC(=C2)CC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315687 |

Source

|

| Record name | (6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid | |

CAS RN |

64068-07-1 |

Source

|

| Record name | NSC296232 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296232 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6-Chloroimidazo[1,2-b]pyridazin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.